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Compound of Interest

Compound Name: Rediocide C

Cat. No.: B1150924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Rediocide A with an

alternative compound, Emodin. Both natural products have been shown to modulate the

expression of the immune checkpoint ligand CD155, a key player in tumor immune evasion.

This document summarizes the available experimental data, details the methodologies used in

these studies, and visually represents the key biological pathways and experimental

processes.

Executive Summary
Rediocide A has been identified as a potent down-regulator of CD155 on the surface of non-

small cell lung cancer (NSCLC) cells. This reduction in CD155 expression leads to a significant

enhancement of Natural Killer (NK) cell-mediated lysis of these cancer cells. Emodin, another

natural compound, has also been shown to decrease CD155 expression on various cancer cell

lines. While the direct impact of Emodin-induced CD155 down-regulation on NK cell cytotoxicity

is not as extensively quantified in the available literature, its inhibitory effect on tumor growth is

CD155-dependent. This guide presents the current data for a side-by-side comparison.

Data Presentation
The following tables summarize the quantitative data on the effects of Rediocide A and Emodin

on CD155 expression and NK cell-mediated cytotoxicity.
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Table 1: Effect of Rediocide A on CD155 Expression and NK Cell-Mediated Lysis of NSCLC

Cells

Cell Line
Rediocide A
Concentration

Treatment
Duration

% CD155
Down-
regulation

Fold Increase
in NK Cell-
Mediated Lysis

A549 100 nM 24 hours 14.41%[1] 3.58[1]

H1299 100 nM 24 hours 11.66%[1] 1.26[1]

Table 2: Effect of Rediocide A on NK Cell Effector Molecules

Cell Line
Rediocide A
Concentration

Treatment
Duration

% Increase in
Granzyme B
Level

Fold Increase
in IFN-γ Level

A549 100 nM 24 hours 48.01%[1] 3.23[1]

H1299 100 nM 24 hours 53.26%[1] 6.77[1]

Table 3: Effect of Emodin on CD155 Expression in Cancer Cells
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Cell Line
Emodin
Concentration

Treatment Duration
Change in CD155
Expression (MFI)

B16-F10 20 µM 24 hours
Significant

Decrease[2]

B16-F10 50 µM 24 hours
Significant

Decrease[2]

4T1 20 µM 24 hours
Significant

Decrease[2]

4T1 50 µM 24 hours
Significant

Decrease[2]

EO771 20 µM 24 hours
Significant

Decrease[2]

EO771 50 µM 24 hours
Significant

Decrease[2]

Note: The available data for Emodin's effect on CD155 expression is presented as a significant

decrease in Mean Fluorescence Intensity (MFI) from flow cytometry analysis, rather than a

percentage change. Direct quantitative comparison of the magnitude of CD155 down-

regulation between Rediocide A and Emodin is therefore limited. Furthermore, quantitative data

directly linking Emodin-induced CD155 down-regulation to a fold increase in NK cell-mediated

cytotoxicity was not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the TIGIT/CD155 signaling pathway and the proposed

mechanisms of action for Rediocide A and Emodin.
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Figure 1: TIGIT/CD155 Signaling Pathway.
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Start: Cancer cells treated
with Rediocide A or Emodin

Harvest and wash cells

Stain with anti-CD155
fluorescently labeled antibody

Wash to remove
unbound antibody

Acquire data on a
flow cytometer
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End: Determine change
in CD155 expression
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Co-culture target and
effector cells at various ratios

Incubate for a defined period
(e.g., 4-24 hours)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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